Sabizabulin is classified as a microtubule inhibitor. It is derived from a series of chemical modifications aimed at enhancing its bioavailability and therapeutic efficacy. The compound is often referred to by its developmental code name, VERU-111, and has been synthesized through various methods to optimize its pharmacological properties.
Key steps in the synthesis process include:
Sabizabulin has a complex molecular structure characterized by its ability to interact with tubulin. Its molecular formula is , with a molecular weight of approximately 458 Da. The compound features multiple functional groups that contribute to its binding affinity and biological activity.
The structural data indicates:
Sabizabulin undergoes several key reactions during its synthesis and biological activity:
The reactions involved in its synthesis are characterized by moderate yields (typically ranging from 30% to 80%) depending on the specific conditions employed during each step.
The mechanism of action of sabizabulin involves:
Studies have demonstrated that sabizabulin can significantly reduce tumor growth and metastasis in preclinical models of breast cancer while also exhibiting antiviral properties against SARS-CoV-2.
Sabizabulin displays several notable physical and chemical properties:
These properties align with Lipinski's Rule of Five, suggesting that sabizabulin has favorable characteristics for oral bioavailability.
Sabizabulin has several promising applications in scientific research and clinical settings:
Sabizabulin (chemical name: [2-(1H-indol-3-yl)-1H-imidazol-5-yl]-(3,4,5-trimethoxyphenyl)methanone) is a novel, orally bioavailable small-molecule drug classified as a microtubule disruptor [1] [6]. Its molecular formula is C₂₁H₁₉N₃O₄, with a molar mass of 377.4 g/mol [1]. Structurally, it features an indole-imidazole core linked to a trimethoxyphenyl group, enabling high-affinity binding to tubulin [6] [9]. The compound's rotatable bond count (6) and topological polar surface area (89.23 Ų) contribute to its favorable pharmacokinetic profile, including oral bioavailability and penetration of cellular barriers [6].
Sabizabulin's mechanism involves binding to the colchicine site on β-tubulin and a novel site on α-tubulin, inducing crosslinking and subsequent depolymerization of microtubules [1] [9]. This dual action disrupts critical cellular processes:
Table 1: Key Structural and Pharmacological Properties of Sabizabulin
Property | Value/Description |
---|---|
Molecular Formula | C₂₁H₁₉N₃O₄ |
Molar Mass | 377.4 g/mol |
Hydrogen Bond Donors | 2 |
Hydrogen Bond Acceptors | 2 |
Lipinski's Rule Violations | 0 (High drug-likeness) |
XLogP | 3.03 (Moderate lipophilicity) |
Mechanism of Action | Dual α/β-tubulin binder; microtubule disruptor |
Primary Targets | Cancer cells, viral replication machinery, cytokines |
Sabizabulin (originally designated VERU-111) was first synthesized in 2012 by Dalton, Li, and Miller at the University of Tennessee, targeting taxane-resistant cancers [1] [9]. Veru Inc. (NASDAQ: VERU) secured exclusive development rights and advanced it through clinical testing. Key milestones include:
The patent landscape reveals strategic expansion of applications:
Table 2: Key Clinical Development Milestones
Year | Event |
---|---|
2012 | Initial synthesis and anticancer activity reported [1] |
2021 | Phase 1b/2 trial in mCRPC published (Clinical Cancer Research) [1] |
2022 | FDA Fast Track for COVID-19 ARDS [3] [10] |
2023 | Phase 3 trial agreement for viral ARDS (all viruses) [8] |
2024 | Patent for crystalline forms granted (WO2024180474A1) [5] |
COVID-19 and Viral ARDS
Hospitalized patients with moderate-to-severe COVID-19 face up to 50% mortality when progressing to ARDS. Existing antivirals (e.g., remdesivir) exhibit limited efficacy in late-stage disease, and monoclonal antibodies are ineffective against Omicron variants [3] [10]. Sabizabulin addresses this gap by:
A September 2023 FDA agreement endorsed a broader Phase 3 trial (N=408) for any viral ARDS (influenza, RSV, SARS-CoV-2), with all-cause mortality at Day 60 as the primary endpoint [8].
Oncology Applications
Taxane-Resistant Cancers: Sabizabulin overcomes multidrug resistance mediated by P-glycoprotein (P-gp) efflux pumps, a key limitation of taxanes [1] [9].
Table 3: Dual Mechanisms Addressing Unmet Needs
Therapeutic Area | Unmet Need | Sabizabulin's Action |
---|---|---|
COVID-19 ARDS | No effective late-stage antivirals | Host-directed antiviral + anti-inflammatory |
Taxane-Resistant Cancers | P-gp-mediated resistance | P-gp substrate avoidance; oral bioavailability |
Metastatic Cancers | Limited options for metastasis suppression | Inhibition of microtubule-dependent cell migration |
Sabizabulin’s broad mechanism enables a unique clinical positioning: an oral agent targeting both viral hyperinflammation and cancer cell proliferation, filling critical voids in pandemic preparedness and oncology [1] [8] [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7